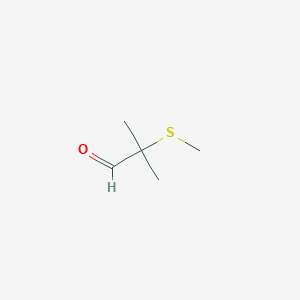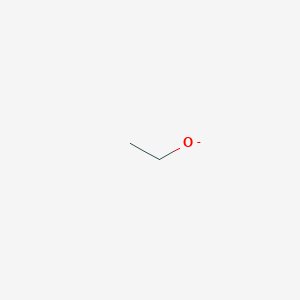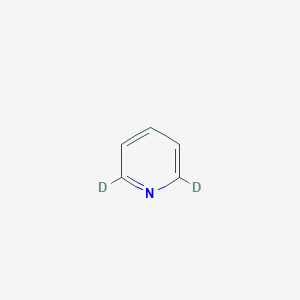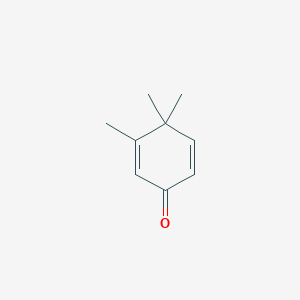
Rubidium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium hydrogen sulphate (RbHSO4) is a chemical compound that is widely used in scientific research applications. It is a salt that is formed by combining rubidium and hydrogen sulphate. Rubidium is a soft, silvery-white metallic element that belongs to the alkali metal group. Hydrogen sulphate is a compound that is formed by combining hydrogen, sulphur, and oxygen. This compound is a highly soluble compound that is used in a variety of research applications due to its unique properties.
Mechanism of Action
The mechanism of action of rubidium hydrogen sulphate is not well understood. However, it is believed to interact with the water molecules in solution, which can affect the behavior of ions and molecules in the solution.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is not used in any medical applications and is not intended for human consumption.
Advantages and Limitations for Lab Experiments
Rubidium hydrogen sulphate has several advantages for lab experiments. It is highly soluble in water, which makes it easy to work with in solution. Additionally, it has a unique crystal structure, which makes it useful for crystal growth experiments. However, it also has some limitations. It is not stable in air and can decompose over time. Additionally, it is relatively expensive compared to other salts that are commonly used in research applications.
Future Directions
There are several future directions for research involving rubidium hydrogen sulphate. One potential area of research is in the development of new crystal growth techniques using this compound. Additionally, it may be possible to use this compound in new types of electrochemistry experiments. Another area of research is in the development of new NMR spectroscopy techniques that utilize this compound. Finally, it may be possible to use this compound in new types of materials science experiments.
Synthesis Methods
Rubidium hydrogen sulphate can be synthesized by reacting rubidium hydroxide with sulphuric acid. The reaction produces this compound and water. The chemical equation for the reaction is as follows:
RbOH + H2SO4 → this compound + H2O
Scientific Research Applications
Rubidium hydrogen sulphate is used in a variety of scientific research applications. It is commonly used in nuclear magnetic resonance (NMR) spectroscopy, which is a technique used to study the structure and properties of molecules. This compound is also used in electrochemistry experiments to study the behavior of ions in solution. Additionally, it is used in crystal growth experiments due to its unique crystal structure.
Properties
| 15587-72-1 | |
Molecular Formula |
H2O4RbS |
Molecular Weight |
183.55 g/mol |
IUPAC Name |
hydrogen sulfate;rubidium(1+) |
InChI |
InChI=1S/H2O4S.Rb/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChI Key |
XNNUAZGCOYTNQE-UHFFFAOYSA-N |
Isomeric SMILES |
OS(=O)(=O)[O-].[Rb+] |
SMILES |
OS(=O)(=O)[O-].[Rb+] |
Canonical SMILES |
OS(=O)(=O)O.[Rb] |
| 15587-72-1 | |
synonyms |
rubidium sulfate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)



